molecular formula C8H20IP B1585495 Tetraethylphosphonium iodide CAS No. 4317-06-0

Tetraethylphosphonium iodide

Cat. No.: B1585495
CAS No.: 4317-06-0
M. Wt: 274.12 g/mol
InChI Key: WKSYTZHMRBAPAO-UHFFFAOYSA-M
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Description

Tetraethylphosphonium iodide is a quaternary phosphonium salt with the chemical formula ( \text{C}8\text{H}{20}\text{IP} ). It is known for its unique properties and applications in various fields of scientific research. This compound is typically used as a phase transfer catalyst and has shown promising results in various biological and chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraethylphosphonium iodide can be synthesized through the reaction of tetraethylphosphonium chloride with sodium iodide in an aqueous medium. The reaction proceeds as follows: [ \text{(C}_2\text{H}_5)_4\text{PCl} + \text{NaI} \rightarrow \text{(C}_2\text{H}_5)_4\text{PI} + \text{NaCl} ]

Industrial Production Methods: Industrial production of this compound involves the reaction of ethylene with iodomethane in the presence of a catalyst. This method ensures high yield and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.

Major Products:

Scientific Research Applications

Tetraethylphosphonium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic applications, including its role in drug delivery systems.

    Industry: Utilized in the production of flame retardants and corrosion inhibitors

Mechanism of Action

The mechanism of action of tetraethylphosphonium iodide involves its ability to act as a phase transfer catalyst, facilitating the transfer of reactants between different phases. This compound interacts with molecular targets through ionic interactions, enhancing the reactivity of the reactants. The pathways involved include the stabilization of transition states and the formation of intermediate complexes .

Comparison with Similar Compounds

  • Tetraethylammonium iodide
  • Tetrabutylphosphonium iodide
  • Tetramethylphosphonium iodide

Comparison: Tetraethylphosphonium iodide is unique due to its specific structure and properties. Compared to tetraethylammonium iodide, it has a higher reactivity due to the presence of the phosphonium group. Tetrabutylphosphonium iodide, on the other hand, has a larger molecular size, affecting its solubility and phase transfer efficiency. Tetramethylphosphonium iodide has different steric and electronic properties, influencing its reactivity and applications.

Properties

IUPAC Name

tetraethylphosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20P.HI/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSYTZHMRBAPAO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[P+](CC)(CC)CC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50962942
Record name Tetraethylphosphanium iodide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4317-06-0
Record name Phosphonium, tetraethyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4317-06-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonium, tetraethyl-, iodide
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Record name Tetraethylphosphanium iodide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraethylphosphonium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraethylphosphonium iodide
Reactant of Route 2
Tetraethylphosphonium iodide
Reactant of Route 3
Tetraethylphosphonium iodide
Reactant of Route 4
Tetraethylphosphonium iodide
Reactant of Route 5
Tetraethylphosphonium iodide
Reactant of Route 6
Tetraethylphosphonium iodide

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